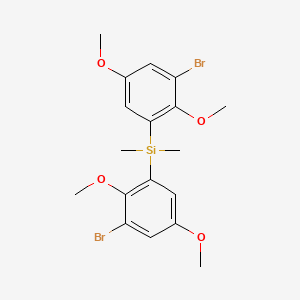

Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane

Description

Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane is an organosilicon compound featuring a central dimethylsilane group bonded to two substituted aromatic rings. Each phenyl ring contains bromine at the 3-position and methoxy groups at the 2- and 5-positions. This structural configuration imparts unique electronic and steric properties, making it relevant in organic synthesis, materials science, and polymer chemistry. The bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy groups enhance solubility and influence electronic interactions .

Properties

CAS No. |

663192-96-9 |

|---|---|

Molecular Formula |

C18H22Br2O4Si |

Molecular Weight |

490.3 g/mol |

IUPAC Name |

bis(3-bromo-2,5-dimethoxyphenyl)-dimethylsilane |

InChI |

InChI=1S/C18H22Br2O4Si/c1-21-11-7-13(19)17(23-3)15(9-11)25(5,6)16-10-12(22-2)8-14(20)18(16)24-4/h7-10H,1-6H3 |

InChI Key |

WJKRIQICHXJZFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)[Si](C)(C)C2=C(C(=CC(=C2)OC)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane typically involves the reaction of 3-bromo-2,5-dimethoxyphenyl magnesium bromide with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products:

Substitution Reactions: Products include various substituted phenyl silanes.

Oxidation Reactions: Products include silanols and siloxanes.

Reduction Reactions: Products include different silanes depending on the reducing agent used.

Scientific Research Applications

Chemistry: Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology: In biological research, this compound can be used to modify biomolecules, enhancing their stability and functionality. It is also studied for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of silicon-based drugs. Its unique properties may offer advantages over traditional carbon-based drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to enhance the properties of these materials makes it valuable in various applications.

Mechanism of Action

The mechanism by which Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its silicon and phenyl groups, facilitating various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Silane Compounds

Structural Analogues

Bis(4-bromophenyl)dimethylsilane

- Structure : Two 4-bromophenyl groups attached to a dimethylsilane core.

- Key Differences : Lacks methoxy groups; bromine is para-substituted instead of meta.

- Reactivity : Bromine’s para position reduces steric hindrance, favoring nucleophilic aromatic substitution. The absence of methoxy groups diminishes electron-donating effects, altering reactivity in cross-coupling reactions compared to the target compound .

- Applications: Used as a silanizing agent to introduce organic functionalities into inorganic matrices .

(5-Bromo-1,3-phenylene)bis(trimethylsilane)

- Structure : A brominated benzene ring with two trimethylsilyl groups at the 1- and 3-positions.

- The lack of methoxy groups reduces polarity, limiting solubility in polar solvents .

- Applications : Intermediate in synthesizing silicon-based polymers or dendrimers .

3,3′-Dibromo-5,5′-bis(trimethylsilyl)-2,2′-bithiophene

- Structure : Bithiophene core with bromine and trimethylsilyl substituents.

- Key Differences : Thiophene-based backbone instead of benzene; trimethylsilane substituents.

- Reactivity : Thiophene’s conjugated system enhances electron delocalization, useful in optoelectronic materials. Bromine positions favor regioselective cross-coupling .

- Applications : Precursor for conductive polymers or organic semiconductors .

Functional Analogues

(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane

- Structure : Combines bromine, a boronate ester, and tert-butyldimethylsilane on a phenyl ring.

- Key Differences : Boronate ester enables Suzuki coupling; tert-butyl group increases steric protection.

- Applications : Pharmaceutical intermediate for targeted drug synthesis .

[(2,5-Dibromo-1,4-phenylene)di-2,1-ethynediyl]bis[trimethylsilane]

Comparative Analysis Table

Biological Activity

Bis(3-bromo-2,5-dimethoxyphenyl)(dimethyl)silane is a silane compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activities associated with this compound, focusing on its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes two brominated dimethoxyphenyl groups attached to a dimethylsilyl moiety, which may influence its biological activity through interactions with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with protein kinase C (PKC) pathways, similar to other compounds in the bryostatin family. PKC is involved in regulating cell growth, differentiation, and apoptosis. Compounds that modulate PKC activity can potentially exhibit anti-cancer properties by inducing apoptosis in cancer cells or by reversing drug resistance.

Anticancer Effects

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the findings from studies evaluating its anticancer activity:

| Cell Line | Concentration (µM) | % Cell Viability | IC50 (µM) |

|---|---|---|---|

| RKO (Colorectal) | 0, 1, 5, 15, 30 | Decreased | 60.70 |

| A-549 (Lung) | 0, 1, 5, 15, 30 | Decreased | 49.79 |

| MCF-7 (Breast) | 0, 1, 5, 15, 30 | Decreased | 78.72 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Mechanistic Studies

Studies suggest that the compound induces apoptosis through the activation of PKC pathways. The binding affinity of this compound to PKC may lead to downstream signaling events that promote cell death in malignant cells.

Case Studies

- Study on RKO Cell Line : In a controlled experiment, RKO cells were treated with varying concentrations of this compound for 48 hours. Results showed a significant reduction in cell viability at concentrations above 15 µM.

- Comparison with Tamoxifen : In another study comparing the effects of this compound with Tamoxifen on NCI-H1299 lung cancer cells, both compounds exhibited a dose-dependent decrease in proliferation but with this compound showing superior efficacy at lower concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.